molecular formula C28H31N5O3 B14093989 2-(3,4-dimethylphenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(3,4-dimethylphenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14093989
M. Wt: 485.6 g/mol
InChI Key: ZSBLXDPTLWTIAD-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound that features a pyrazolo[1,5-a]pyrazin-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine moiety into the compound . The reaction conditions often include the use of ethanol as a solvent and room temperature settings for 24 hours . The progress of the reaction can be monitored using thin-layer chromatography (TLC) with a mixture of chloroform and ethanol as the eluent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. For instance, it can act as an antagonist for alpha1-adrenergic receptors, which are involved in various physiological processes . The compound’s structure allows it to bind effectively to these receptors, inhibiting their activity and producing therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethylphenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific structural features and its ability to target alpha1-adrenergic receptors. This makes it a valuable compound for developing new therapeutic agents.

Properties

Molecular Formula

C28H31N5O3

Molecular Weight

485.6 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C28H31N5O3/c1-20-8-9-22(18-21(20)2)23-19-25-28(35)32(16-17-33(25)29-23)11-10-27(34)31-14-12-30(13-15-31)24-6-4-5-7-26(24)36-3/h4-9,16-19H,10-15H2,1-3H3

InChI Key

ZSBLXDPTLWTIAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)C5=CC=CC=C5OC)C

Origin of Product

United States

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